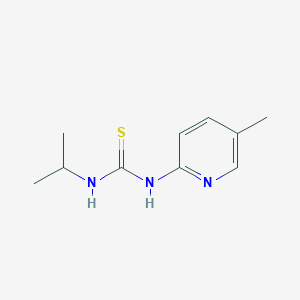![molecular formula C20H25N3O4S B14926181 2-{4-[(4-ethoxyphenyl)sulfonyl]piperazin-1-yl}-N-phenylacetamide](/img/structure/B14926181.png)
2-{4-[(4-ethoxyphenyl)sulfonyl]piperazin-1-yl}-N-phenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{4-[(4-ETHOXYPHENYL)SULFONYL]PIPERAZINO}-N~1~-PHENYLACETAMIDE is a complex organic compound with a molecular formula of C20H27N3O5S. This compound is known for its unique chemical structure, which includes an ethoxyphenyl group, a sulfonyl group, and a piperazine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[(4-ETHOXYPHENYL)SULFONYL]PIPERAZINO}-N~1~-PHENYLACETAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-ethoxybenzenesulfonyl chloride with piperazine to form 4-[(4-ethoxyphenyl)sulfonyl]piperazine. This intermediate is then reacted with phenylacetyl chloride under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems. Quality control measures, including chromatography and spectroscopy, are employed to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-{4-[(4-ETHOXYPHENYL)SULFONYL]PIPERAZINO}-N~1~-PHENYLACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially involving the piperazine ring
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
2-{4-[(4-ETHOXYPHENYL)SULFONYL]PIPERAZINO}-N~1~-PHENYLACETAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe and in drug discovery.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of advanced materials and as a catalyst in chemical reactions .
Mechanism of Action
The mechanism of action of 2-{4-[(4-ETHOXYPHENYL)SULFONYL]PIPERAZINO}-N~1~-PHENYLACETAMIDE involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-{4-[(4-Methylphenyl)sulfonyl]piperazino}-1-morpholino-1-ethanone
- 2-{4-[(4-Ethoxyphenyl)sulfonyl]-1-piperazinyl}-N-(ethylcarbamoyl)acetamide
- 2-{4-[(4-Ethoxyphenyl)sulfonyl]-1-piperazinyl}-N-[(1S)-1-(2-furyl)ethyl]acetamide
Uniqueness
What sets 2-{4-[(4-ETHOXYPHENYL)SULFONYL]PIPERAZINO}-N~1~-PHENYLACETAMIDE apart from similar compounds is its specific combination of functional groups, which confer unique chemical and biological properties. This uniqueness makes it a valuable compound for various applications, particularly in drug discovery and material science .
Properties
Molecular Formula |
C20H25N3O4S |
|---|---|
Molecular Weight |
403.5 g/mol |
IUPAC Name |
2-[4-(4-ethoxyphenyl)sulfonylpiperazin-1-yl]-N-phenylacetamide |
InChI |
InChI=1S/C20H25N3O4S/c1-2-27-18-8-10-19(11-9-18)28(25,26)23-14-12-22(13-15-23)16-20(24)21-17-6-4-3-5-7-17/h3-11H,2,12-16H2,1H3,(H,21,24) |
InChI Key |
XCCCQVIZSMMISV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CC(=O)NC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-benzyl-N-(3-chlorophenyl)-6-cyclopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B14926099.png)
![N-[4-chloro-1-(4-methylbenzyl)-1H-pyrazol-3-yl]-3-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]benzamide](/img/structure/B14926101.png)
![(5-Chlorothiophen-2-yl){7-[4-(difluoromethoxy)-3-methoxyphenyl]-5-(trifluoromethyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}methanone](/img/structure/B14926114.png)
![N-cyclopropyl-1-(4-fluorophenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B14926118.png)
![ethyl 2-({[3-(difluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]acetyl}amino)-5,6-dihydro-4H-4,7-ethanothieno[2,3-b]pyridine-3-carboxylate](/img/structure/B14926123.png)

![6-(4-fluorophenyl)-3-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B14926139.png)
![1,5-dimethyl-N-{2-[(phenylcarbamothioyl)amino]ethyl}-1H-pyrazole-3-carboxamide](/img/structure/B14926140.png)
![methyl 6-(4-chlorophenyl)-3-cyclopropyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B14926146.png)
![[3-cyclopropyl-6-ethyl-1-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridin-4-yl](4-methylpiperazin-1-yl)methanone](/img/structure/B14926148.png)

![2-[4-chloro-1-(4-fluorobenzyl)-1H-pyrazol-3-yl]hexahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione](/img/structure/B14926173.png)

![2-(4-chloro-3-methyl-1H-pyrazol-1-yl)-1-[5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone](/img/structure/B14926189.png)
